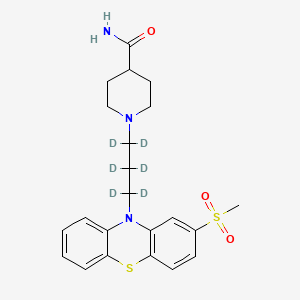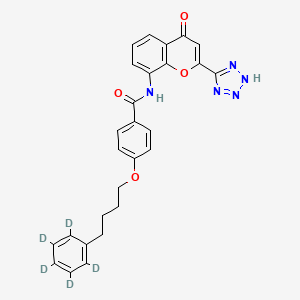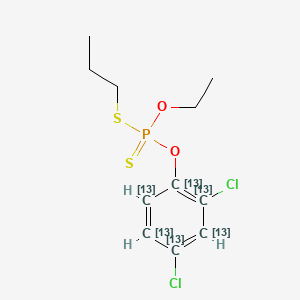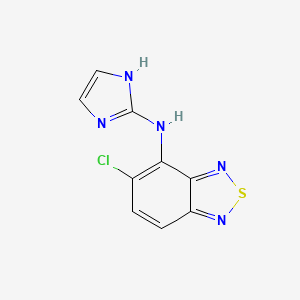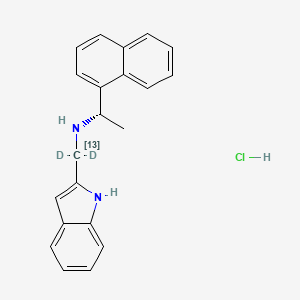
ent-Calindol-13C,d2 Hydrochloride
概要
説明
ent-Calindol-13C,d2 Hydrochloride: is a labeled analogue of ent-Calindol, which is a new calcimimetic acting at the calcium-sensing receptor. The compound is used in various scientific research applications, particularly in metabolic research and organic chemistry.
科学的研究の応用
ent-Calindol-13C,d2 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging and diagnosis.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.
作用機序
Target of Action
The primary target of ent-Calindol-13C,d2 Hydrochloride is the calcium sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body by sensing changes in extracellular calcium levels and triggering appropriate responses .
Mode of Action
This compound acts as a calcimimetic . It is a positive allosteric modulator of the human CaSR . This means it enhances the receptor’s response to calcium, leading to increased sensitivity to changes in extracellular calcium levels . It can activate an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of Ca2+ .
生化学分析
Biochemical Properties
ent-Calindol-13C,d2 Hydrochloride plays a significant role in biochemical reactions by modulating the activity of the calcium-sensing receptor. This receptor is crucial for maintaining calcium homeostasis in the body. The compound interacts with various enzymes, proteins, and other biomolecules involved in calcium signaling. For instance, it binds to the calcium-sensing receptor and enhances its sensitivity to extracellular calcium ions. This interaction leads to the activation of downstream signaling pathways that regulate calcium levels in cells .
Cellular Effects
This compound influences various types of cells and cellular processes by modulating calcium signaling pathways. It affects cell function by altering cell signaling, gene expression, and cellular metabolism. For example, the compound can enhance the release of calcium from intracellular stores, leading to increased intracellular calcium levels. This, in turn, can activate various calcium-dependent enzymes and proteins, influencing processes such as muscle contraction, neurotransmitter release, and gene transcription .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the calcium-sensing receptor, which is a G-protein-coupled receptor. Upon binding, the compound acts as a positive allosteric modulator, increasing the receptor’s sensitivity to extracellular calcium ions. This leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol. These second messengers then trigger the release of calcium from intracellular stores and activate protein kinase C, leading to various cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained changes in calcium signaling and cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance calcium signaling without causing significant adverse effects. At high doses, it may lead to toxic effects, such as disrupted calcium homeostasis and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium levels in cells. The compound can affect metabolic flux and metabolite levels by modulating the activity of the calcium-sensing receptor and related signaling pathways. This can lead to changes in the production and utilization of metabolites involved in calcium homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on calcium signaling. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules involved in calcium homeostasis .
化学反応の分析
ent-Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
ent-Calindol-13C,d2 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
ent-Calindol: The non-labeled analogue.
Cinacalcet: Another calcimimetic used in the treatment of secondary hyperparathyroidism.
Etelcalcetide: A calcimimetic used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.
特性
IUPAC Name |
(1S)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1/i14+1D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XKBPQDPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


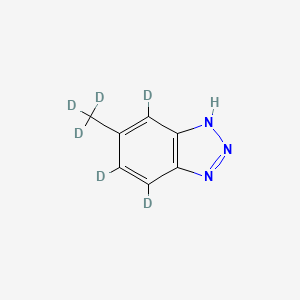
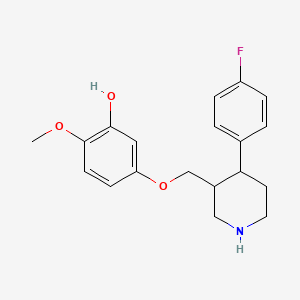

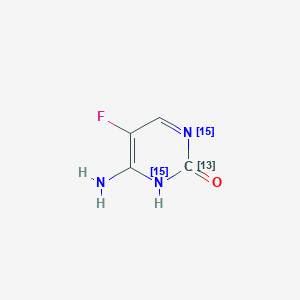
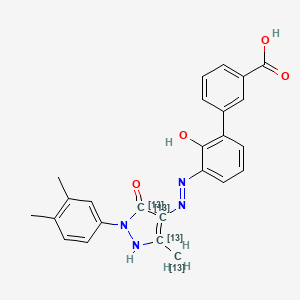
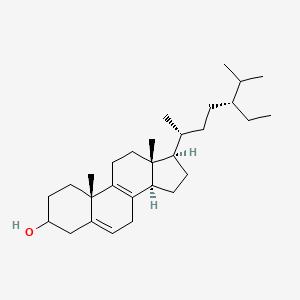
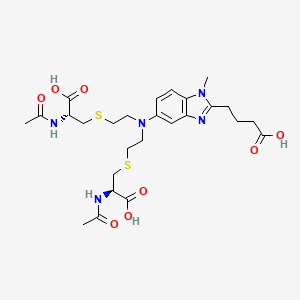
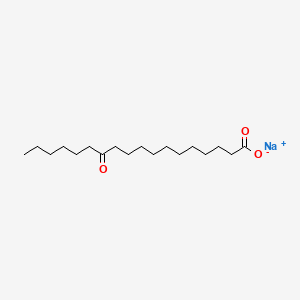
![Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B565044.png)
